molecular formula C14H18N2OS B2733285 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851804-22-3

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2733285
CAS No.: 851804-22-3
M. Wt: 262.37
InChI Key: OEECINABFYFPNW-UHFFFAOYSA-N
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Description

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS 851804-61-0) is a high-purity chemical compound supplied for laboratory research purposes. With a molecular formula of C22H26N2O2S and a molecular weight of 382.52 g/mol, this substance belongs to the class of imidazoline derivatives . Imidazolines are a significant class of heterocyclic compounds known for their presence in many natural and medicinal products and are widely used as intermediates in organic synthesis . The core structure of this compound incorporates a 2,5-dimethylphenyl moiety, a scaffold recognized in medicinal chemistry for its relevance in the development of antimicrobial agents . Some compounds featuring this scaffold have been developed into drugs targeting multidrug-resistant pathogens . Furthermore, the imidazoline core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly for projects aimed at developing new bioactive substances. Its structure suggests potential for investigation in various biochemical and pharmacological contexts, though its specific mechanism of action and research applications should be verified through consultation of the current scientific literature. This product is provided with a guaranteed purity of 95% or higher and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-4-5-11(2)13(8-10)9-18-14-15-6-7-16(14)12(3)17/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEECINABFYFPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts like anhydrous aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with molecular targets through its sulfanyl and imidazole groups. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound* C₁₈H₂₂N₂OS ~314.45 Not reported 4,5-Dihydroimidazole, 2,5-dimethylbenzylsulfanyl, acetyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389 134–178 Oxadiazole-thiazole hybrid, 2,5-dimethylphenylamide
1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₉H₇ClN₂OS 226.68 Not reported 4,5-Dihydroimidazol-5-one, 2-chlorophenyl, sulfanyl
1-[4-(4,5-Dichloro-1H-imidazol-1-yl)phenyl]ethan-1-one C₁₁H₈Cl₂N₂O 255.10 Not reported Dichloroimidazole, acetyl, phenyl
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₇H₁₅Cl₂N₂O₂S₂ 429.35 Not reported Benzenesulfonyl, 3,4-dichlorobenzylsulfanyl, dihydroimidazole

Notes:

  • Structural Variations: The target compound’s 2,5-dimethylbenzylsulfanyl group enhances lipophilicity compared to the 2-chlorophenyl group in or the dichlorophenyl in . This may improve membrane permeability but reduce aqueous solubility. Unlike the oxadiazole-thiazole hybrid in 7f , the target compound lacks heterocyclic fusion, simplifying synthesis but possibly reducing binding affinity in biological targets.
  • Synthetic Routes: The synthesis of analogous compounds often involves chlorination (e.g., SOCl₂ for imidazole intermediates ) or nucleophilic substitution to introduce sulfanyl groups.

Biological Activity

The compound 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule featuring a unique imidazole ring structure. Its biological activity is of significant interest due to the presence of a sulfanyl group and the potential for interactions with various biological targets. This article explores the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
  • Sulfanyl Group : Contributes to the reactivity and potential biological interactions.
  • Dimethylphenyl Substituent : Enhances lipophilicity and may influence binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfanyl Intermediate : Reaction between 2,5-dimethylbenzyl chloride and sodium sulfide.
  • Coupling with Ethanone : The sulfanyl intermediate is reacted with ethanone derivatives in the presence of a base.
  • Cyclization : Final cyclization to form the imidazole ring under appropriate conditions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial agent:

Antimicrobial Activity

Research indicates that compounds within the imidazole family exhibit a range of antimicrobial activities. For instance, studies have reported:

  • Antibacterial Effects : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Zone of Inhibition : In comparative studies, similar imidazole compounds demonstrated significant zones of inhibition (measured in mm) against various bacterial strains (Table 1).
CompoundE. coliS. aureusB. subtilis
1202225
2151921
3182023

Table 1: Antimicrobial activity of imidazole derivatives (values represent zone of inhibition in mm)

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Receptor Binding : The imidazole ring may bind to specific receptors involved in bacterial resistance mechanisms.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Antibacterial Efficacy : A study evaluated various imidazole derivatives against resistant bacterial strains, showing promising results for compounds with similar structural features .
  • Antifungal Activity Assessment : Another study reported that imidazole compounds exhibited antifungal properties against drug-resistant Candida strains .

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